Direct Comparison of Bromodomain Binding Affinity (Ki): SMARCA-BD Ligand 1 vs. PFI-3
SMARCA-BD ligand 1 exhibits a distinct binding affinity profile for the bromodomains of SMARCA2 and SMARCA4, which is critical for its function as a PROTAC warhead. In an AlphaScreen assay, the compound shows a Ki of 1.8 μM for SMARCA2 and 2.5 μM for SMARCA4 . This contrasts with the well-characterized bromodomain inhibitor PFI-3, which displays a Kd of 89 nM for SMARCA4 and 48 nM for PB1(5) [1]. The difference in potency and selectivity profile is significant for PROTAC design, as the optimal ligand affinity for a PROTAC warhead differs from that of a standalone inhibitor to achieve efficient ternary complex formation and catalytic degradation [2].
| Evidence Dimension | Binding Affinity for SMARCA Bromodomains |
|---|---|
| Target Compound Data | SMARCA2 Ki = 1.8 μM; SMARCA4 Ki = 2.5 μM |
| Comparator Or Baseline | PFI-3: SMARCA2/4 Kd = 89 nM; PB1(5) Kd = 48 nM |
| Quantified Difference | ~20-fold weaker affinity for SMARCA2/4 compared to PFI-3's affinity for its primary targets |
| Conditions | AlphaScreen assay (SMARCA-BD ligand 1); Kd determined by isothermal titration calorimetry or similar (PFI-3) |
Why This Matters
The weaker, micromolar affinity of SMARCA-BD ligand 1 is a deliberate design feature for a PROTAC warhead, as excessively tight binding can hinder ternary complex formation and reduce degradation efficiency, making this ligand a specialized tool for degrader development rather than a simple inhibitor.
- [1] BPS Bioscience. (n.d.). PFI-3 Product Datasheet. Retrieved from https://bpsbioscience.com/pfi-3 View Source
- [2] Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87.e5. doi:10.1016/j.chembiol.2017.09.010 View Source
